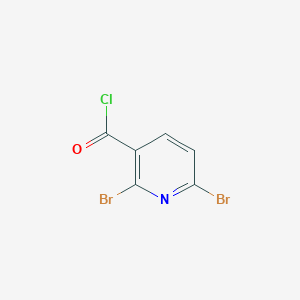
2,6-Dibromonicotinoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromonicotinoyl chloride is an organic compound with the molecular formula C6H2Br2ClNO It is a derivative of nicotinic acid, where two bromine atoms are substituted at the 2nd and 6th positions of the pyridine ring, and a chloride group is attached to the carbonyl carbon
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dibromonicotinoyl chloride can be synthesized through the bromination of nicotinic acid derivatives followed by chlorination. One common method involves the bromination of 2,6-dibromonicotinic acid using bromine in the presence of a suitable solvent like acetic acid. The resulting 2,6-dibromonicotinic acid is then treated with thionyl chloride (SOCl2) to form this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
2,6-Dibromonicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to form 2,6-dibromonicotinamide or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Bromine (Br2): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Biaryl Compounds: Formed through coupling reactions.
科学的研究の応用
2,6-Dibromonicotinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,6-dibromonicotinoyl chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing bromine and chloride groups. These groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack and subsequent substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
2,6-Dibromoquinonechlorimide: Another dibromo compound with similar reactivity but different applications.
2,6-Dibromonicotinic Acid: The precursor to 2,6-dibromonicotinoyl chloride, used in similar synthetic routes.
2,6-Dibromo-3,4,5-trialkoxybenzoate: Used in the synthesis of liquid crystalline materials
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
特性
分子式 |
C6H2Br2ClNO |
|---|---|
分子量 |
299.35 g/mol |
IUPAC名 |
2,6-dibromopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H2Br2ClNO/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H |
InChIキー |
ZXQZIDNJNVFTRI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1C(=O)Cl)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


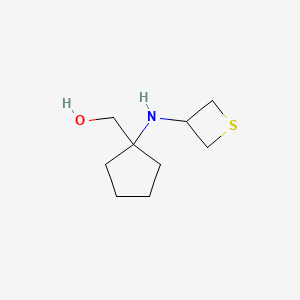
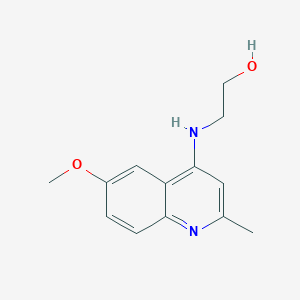
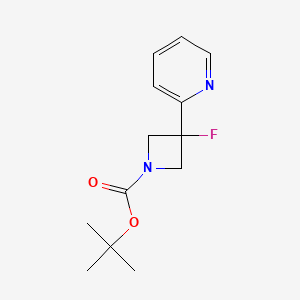
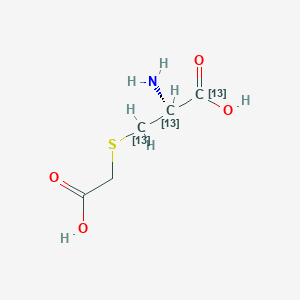
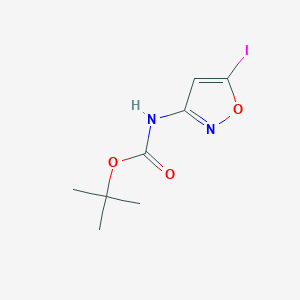
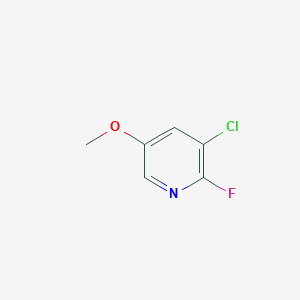
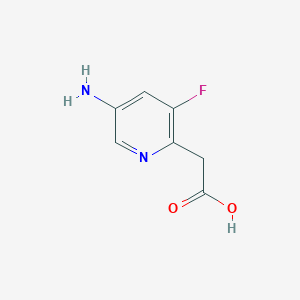
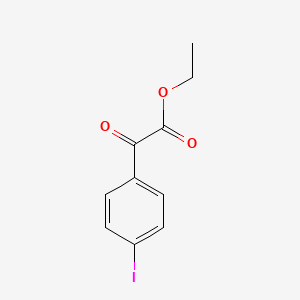
![(R)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15222677.png)
![N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15222678.png)

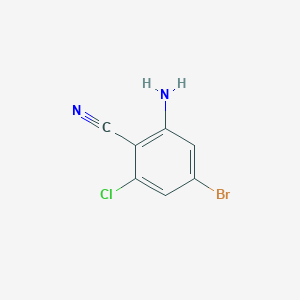
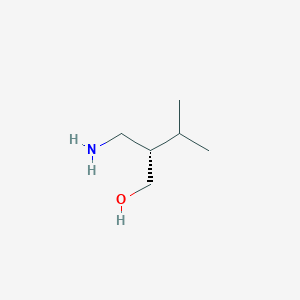
![5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15222707.png)
